molecular formula C28H29ClN4O3S2 B2734543 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride CAS No. 1189715-01-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride

Cat. No. B2734543
CAS RN: 1189715-01-2
M. Wt: 569.14
InChI Key: QTSTWSLOMKZMEU-UHFFFAOYSA-N
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Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C28H29ClN4O3S2 and its molecular weight is 569.14. The purity is usually 95%.
BenchChem offers high-quality N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Evaluation N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride, due to its complex structure, may be involved in the synthesis of compounds with pronounced antimicrobial activity. Similar to some thienopyrimidine derivatives that exhibited antimicrobial properties, this compound could serve as a precursor or model for developing new antimicrobial agents (Bhuiyan et al., 2006)[https://consensus.app/papers/synthesis-evaluation-thienopyrimidine-derivatives-bhuiyan/2e70c99f96b35269b118710484da6575/?utm_source=chatgpt].

Heterocyclic Compound Synthesis The compound's structure suggests potential in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and quinolines, which have applications in medicinal chemistry and drug development. Studies on enaminones reacting with aminoheterocycles to produce azolopyrimidines and azolopyridines indicate the relevance of such structures in exploring new pharmacologically active molecules (Almazroa et al., 2004)[https://consensus.app/papers/studies-enaminones-reaction-enaminones-almazroa/86200427f95754a288b94f33abd9464c/?utm_source=chatgpt].

Biological Activity and Drug Discovery Compounds with similar structural motifs have been investigated for their potential as antipsychotic agents, indicating that N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride may hold promise in drug discovery, particularly in the development of treatments for psychiatric disorders (Norman et al., 1996)[https://consensus.app/papers/synthesis-evaluation-heterocyclic-carboxamides-agents-norman/2a2afd94c43852659311e9aeb8bfd5a1/?utm_source=chatgpt].

Antiviral Research The structural complexity and heterocyclic nature of this compound suggest potential applications in antiviral research. Analogous compounds have shown efficacy against HIV, indicating that similar structures could be explored for their antiviral properties, contributing to the development of new therapeutic agents against various viral infections (Okazaki et al., 2015)[https://consensus.app/papers/identification-antihiv-agents-okazaki/9643bbd1fce05bf0b68b70c99c564d29/?utm_source=chatgpt].

Cancer Research Compounds with similar structural features have been studied for their antiproliferative activities, suggesting potential applications in cancer research. The ability to disrupt cell cycles and induce apoptosis makes compounds like N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride of interest for investigating new cancer therapies (Sarhan et al., 2010)[https://consensus.app/papers/cell-cycle-disruption-activity-sarhan/8b1fbdeb47a85302b943e6e6373e10a7/?utm_source=chatgpt].

properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-[benzyl(methyl)sulfamoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3S2.ClH/c1-31(18-21-8-4-2-5-9-21)37(34,35)24-14-12-23(13-15-24)27(33)30-28-29-25-16-17-32(20-26(25)36-28)19-22-10-6-3-7-11-22;/h2-15H,16-20H2,1H3,(H,29,30,33);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSTWSLOMKZMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride

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